molecular formula C15H21N3O2 B7549857 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide

4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide

Cat. No.: B7549857
M. Wt: 275.35 g/mol
InChI Key: TYBJLPQWUDCSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide, also known as BAM-15, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of piperazine carboxamides and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide acts by disrupting the proton gradient across the mitochondrial inner membrane, leading to uncoupling of oxidative phosphorylation. This results in an increase in energy expenditure and a decrease in ATP production. The uncoupling effect of this compound has been found to be selective for mitochondria and does not affect other cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase energy expenditure, reduce adiposity, and improve glucose tolerance in animal models. It also has anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines. In addition, this compound has been found to have anti-cancer effects and has been shown to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It also has a unique mechanism of action that makes it a promising candidate for the treatment of various diseases. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its uncoupling effect can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide. One potential application is in the treatment of obesity and related metabolic disorders. Further studies are needed to determine the optimal dose and duration of treatment for these conditions. Another potential application is in the treatment of cancer. Studies are ongoing to determine the efficacy of this compound in combination with other anti-cancer agents. In addition, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects on mitochondrial function and other cellular processes.

Synthesis Methods

The synthesis of 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide involves the reaction of N-benzyl-N-methylpiperazine-1-carboxamide with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.

Scientific Research Applications

4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of biological activities, including mitochondrial uncoupling, anti-inflammatory, and anti-cancer effects. Studies have shown that this compound can induce mitochondrial uncoupling, which leads to an increase in energy expenditure and a decrease in adiposity. This makes it a potential candidate for the treatment of obesity and related metabolic disorders.

Properties

IUPAC Name

4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-13(19)17-8-10-18(11-9-17)15(20)16(2)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBJLPQWUDCSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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